1,2-Bis(triethoxysilyl)ethane

Description

Properties

IUPAC Name |

triethoxy(2-triethoxysilylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34O6Si2/c1-7-15-21(16-8-2,17-9-3)13-14-22(18-10-4,19-11-5)20-12-6/h7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRJPHXTEXTLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

232586-88-8 | |

| Record name | Bis(triethoxysilyl)ethane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232586-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7051763 | |

| Record name | 1,2-Bis(triethoxysilyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3,8-Dioxa-4,7-disiladecane, 4,4,7,7-tetraethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16068-37-4 | |

| Record name | Bis(triethoxysilyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16068-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(triethoxysilyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016068374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,8-Dioxa-4,7-disiladecane, 4,4,7,7-tetraethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(triethoxysilyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,7,7-tetraethoxy-3,8-dioxa-4,7-disiladecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(TRIETHOXYSILYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F57B935G98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(triethoxysilyl)ethane: Structure, Properties, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-bis(triethoxysilyl)ethane (BTESE), an important organosilane precursor in materials science. The document details its molecular structure, physicochemical properties, and key applications, with a particular focus on its role in the synthesis of mesoporous organosilica materials for potential use in drug delivery systems. Spectroscopic characterization methods are discussed, and a representative experimental protocol for the synthesis of organosilica nanoparticles is provided.

Introduction

This compound is a bifunctional organosilane that serves as a crucial building block for the creation of hybrid organic-inorganic materials. Its unique molecular architecture, featuring two triethoxysilyl groups linked by an ethylene (B1197577) bridge, allows for the formation of robust and versatile siloxane networks with tailored properties. This guide will delve into the technical details of BTESE, providing researchers and scientists with the foundational knowledge required for its application in their respective fields.

Molecular Structure and Chemical Identity

The fundamental structure of this compound consists of a central ethane (B1197151) molecule bonded to two silicon atoms, each of which is further bonded to three ethoxy groups. This structure is key to its function as a crosslinking agent in sol-gel processes.

Chemical Identifiers:

-

IUPAC Name: triethoxy(2-triethoxysilylethyl)silane[1]

-

Canonical SMILES: CCO--INVALID-LINK--(OCC)OCC">Si(OCC)OCC[1]

-

InChI Key: IZRJPHXTEXTLHY-UHFFFAOYSA-N[1]

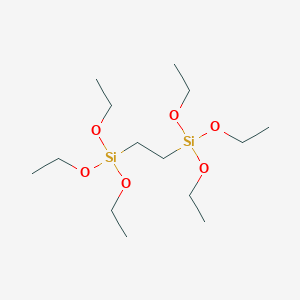

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 354.59 g/mol | [1][2] |

| Appearance | Colorless transparent liquid | [1] |

| Density | 0.958 g/mL at 25 °C | [3] |

| Boiling Point | 119 °C | [3] |

| Refractive Index | n20/D 1.411 | [3] |

| Purity | ≥95% | [2] |

Experimental Protocols

Experimental Workflow: Synthesis of Organosilica Nanoparticles for Drug Delivery

Caption: Workflow for organosilica nanoparticle synthesis and characterization.

Detailed Methodology:

-

Preparation of the Precursor Solution: this compound is dissolved in a mixture of ethanol and deionized water. The ratio of these components is crucial for controlling the final particle size and morphology.

-

Acid-Catalyzed Hydrolysis: A small amount of acid (e.g., HCl) is added to the solution to catalyze the hydrolysis of the triethoxysilyl groups to form silanols (Si-OH). This reaction is typically carried out under vigorous stirring.

-

Base-Catalyzed Condensation: A base (e.g., ammonia) is then added to catalyze the condensation of the silanol (B1196071) groups, leading to the formation of siloxane (Si-O-Si) bonds and the subsequent growth of the organosilica nanoparticles.

-

Drug Incorporation: The therapeutic agent can be incorporated either in-situ during the nanoparticle formation or loaded into the porous structure of the pre-formed nanoparticles.

-

Purification: The resulting nanoparticles are collected by centrifugation, washed multiple times with ethanol and water to remove unreacted precursors and catalysts, and then lyophilized for storage.

Spectroscopic Characterization

The molecular structure and chemical transformations of this compound are typically investigated using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the organic structure of the molecule. 29Si NMR is particularly valuable for studying the hydrolysis and condensation reactions by monitoring the changes in the chemical environment of the silicon atoms. For instance, the hydrolysis of the ethoxy groups and the formation of siloxane bridges can be quantitatively assessed.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic vibrational modes of the molecule. Key peaks include those corresponding to Si-O-C, C-H, and Si-C bonds. During the sol-gel process, the disappearance of Si-O-C bands and the appearance of Si-O-Si and Si-OH bands can be monitored to follow the reaction progress.

-

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the Si-O-Si network formation in the resulting organosilica materials. It can also be used to identify the organic moieties within the hybrid material.

Applications in Drug Development

While not a pharmaceutical intermediate in the traditional sense, this compound is a key component in the fabrication of advanced drug delivery systems. The mesoporous organosilica nanoparticles derived from BTESE offer several advantages:

-

High Surface Area and Pore Volume: This allows for high drug loading capacities.

-

Tunable Pore Size: The pore size can be controlled to accommodate different drug molecules and to modulate their release kinetics.

-

Biocompatibility: Organosilica materials generally exhibit good biocompatibility.

-

Surface Functionalization: The surface of the nanoparticles can be readily modified with targeting ligands to enhance delivery to specific cells or tissues.

The ethylene bridges in the silica (B1680970) matrix, derived from the BTESE precursor, impart a degree of flexibility and hydrophobicity to the material, which can be advantageous for the encapsulation and controlled release of certain therapeutic agents.

Conclusion

This compound is a versatile precursor for the synthesis of advanced hybrid materials. Its well-defined molecular structure and reactivity make it an ideal building block for creating mesoporous organosilica nanoparticles with applications in various fields, including a significant potential in the development of novel drug delivery platforms. A thorough understanding of its properties and reaction mechanisms is essential for the rational design and fabrication of these functional materials.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Bis(triethoxysilyl)ethane (BTESE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(triethoxysilyl)ethane (BTESE) is an organosilicon compound with the chemical formula C14H34O6Si2.[1] It is a key precursor in the synthesis of organically bridged silica (B1680970) and organosilica materials, particularly through sol-gel processes.[2][3] Its unique structure, featuring two triethoxysilyl groups linked by an ethylene (B1197577) bridge, imparts valuable properties to the resulting materials, including enhanced flexibility, hydrophobicity, and thermal stability compared to purely inorganic silica. This technical guide provides a comprehensive overview of the core physical and chemical properties of BTESE, detailed experimental protocols for its characterization, and visualizations of its key chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of BTESE are crucial for its handling, storage, and application in various synthetic procedures. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C14H34O6Si2 | [1] |

| Molecular Weight | 354.59 g/mol | [1] |

| CAS Number | 16068-37-4 | [1] |

| Appearance | Colorless liquid | [4][5] |

| Density | 0.958 g/mL at 25 °C | [1] |

| Boiling Point | 119 °C | [1] |

| Melting Point | No data available | [4] |

| Refractive Index | n20/D 1.411 | [1] |

| Flash Point | 113 °C (closed cup) | [1] |

| Vapor Pressure | No information available | [4] |

| Viscosity | No information available | [4] |

Solubility

| Solvent | Solubility | Reference |

| Water | Reacts (hydrolyzes) | [6] |

| Alcohols | Soluble | [6] |

| Aromatic Hydrocarbons | Soluble | [6] |

| Aliphatic Hydrocarbons | Soluble | [6] |

Chemical Reactivity

The chemistry of BTESE is dominated by the reactivity of its triethoxysilyl groups, which readily undergo hydrolysis and condensation reactions. These reactions are the foundation of the sol-gel process used to form organosilica materials.

Hydrolysis and Condensation

In the presence of water, typically with an acid or base catalyst, the ethoxy groups (-OC2H5) on the silicon atoms are replaced by hydroxyl groups (-OH) in a process called hydrolysis. These resulting silanol (B1196071) groups are reactive and can then condense with other silanol groups or unreacted ethoxy groups to form siloxane bridges (-Si-O-Si-), releasing water or ethanol (B145695) as a byproduct. This polycondensation process leads to the formation of a three-dimensional network.

References

- 1. 1,2-二(三乙氧基甲硅烷基)乙烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Bis(triethoxysilyl)ethane (BTESE)–Organosilica Membranes for H2O/DMF Separation in Reverse Osmosis (RO): Evaluation and Correlation of Subnanopores via Nanopermporometry (NPP), Modified Gas Translation (mGT) and RO Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 16068-37-4 [chemicalbook.com]

An In-depth Technical Guide to 1,2-bis(triethoxysilyl)ethane (CAS: 16068-37-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-bis(triethoxysilyl)ethane (BTESE), identified by CAS number 16068-37-4, is a versatile organosilane compound recognized for its utility as a precursor in the synthesis of advanced materials.[1] Its molecular structure, featuring two triethoxysilyl groups linked by an ethylene (B1197577) bridge, allows it to act as a robust crosslinking agent and a fundamental building block for creating organic-inorganic hybrid materials with tailored properties.[2][3] This guide provides a comprehensive overview of BTESE, including its physicochemical properties, synthesis, reaction mechanisms, and key applications, with a focus on experimental protocols relevant to research and development.

Physicochemical Properties

This compound is a colorless liquid with properties that make it suitable for a range of material science applications.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₄H₃₄O₆Si₂ | |

| Molecular Weight | 354.59 g/mol | |

| Appearance | Colorless transparent liquid | [1] |

| Boiling Point | 119 °C (lit.) | [1] |

| Melting Point | -20 to 10 °C | [1] |

| Density | 0.958 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.411 (lit.) | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Solubility | Soluble in alcohol, aromatic and aliphatic hydrocarbons. Hydrolyzes with water. | [1] |

Synthesis and Reaction Mechanisms

While detailed, step-by-step laboratory synthesis protocols for this compound are not extensively documented in readily available literature, its synthesis is understood to proceed via methods such as the hydrosilylation of a suitable precursor. The core of its utility lies in its subsequent reactions, primarily hydrolysis and condensation, which are fundamental to the sol-gel process.

Hydrolysis and Condensation Pathway

The primary reaction pathway for BTESE in the formation of organosilica materials is a two-step process involving hydrolysis followed by condensation. This process is typically initiated by the presence of water and can be catalyzed by either an acid or a base.

In the hydrolysis step, the ethoxy groups (-OC₂H₅) on the silicon atoms are replaced by hydroxyl groups (-OH) through reaction with water. This is followed by the condensation step, where these hydroxyl groups react with each other to form siloxane bonds (Si-O-Si), releasing water as a byproduct and leading to the formation of a crosslinked, three-dimensional organosilica network.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, primarily focusing on its application in the synthesis of mesoporous organosilica materials via the sol-gel process.

Preparation of Mesoporous Organosilica via Sol-Gel Method

This protocol describes a typical synthesis of mesoporous organosilica materials using BTESE as the precursor and a surfactant as a structure-directing agent.[4]

Materials:

-

This compound (BTESE)

-

Triblock copolymer (e.g., Pluronic P123) as a template

-

Deionized water

-

Hydrochloric acid (HCl) or Ammonium hydroxide (B78521) (NH₄OH) as a catalyst

Procedure:

-

Template Solution Preparation: Dissolve the triblock copolymer template in a mixture of deionized water and ethanol with vigorous stirring.

-

Precursor Addition: To the template solution, add this compound under continuous stirring.

-

Catalyst Addition: Add the acid or base catalyst to the mixture to initiate the hydrolysis and condensation reactions.

-

Aging: Allow the resulting gel to age at a specific temperature (e.g., room temperature or elevated temperatures) for a defined period (e.g., 24-48 hours) to ensure complete condensation.

-

Template Removal: The surfactant template is typically removed by solvent extraction (e.g., washing with ethanol) or calcination to create the porous structure.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of 1,2-bis(triethoxysilyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation mechanism of 1,2-bis(triethoxysilyl)ethane (BTESE), a key precursor in the formation of organically bridged silica (B1680970) materials. Understanding and controlling these reactions are critical for tailoring the properties of the resulting materials for various applications, including in drug delivery and development.

Introduction to the Sol-Gel Chemistry of BTESE

This compound is a bifunctional organosilane with two triethoxysilyl groups linked by an ethylene (B1197577) bridge. Its sol-gel chemistry primarily involves two fundamental reactions: hydrolysis and condensation. These reactions transform the monomeric BTESE into a three-dimensional siloxane network (-Si-O-Si-).

The overall process can be summarized as follows:

-

Hydrolysis: The ethoxy groups (-OC2H5) attached to the silicon atoms are replaced by hydroxyl groups (-OH) through reaction with water. This reaction can be catalyzed by either an acid or a base.

-

Condensation: The newly formed silanol (B1196071) groups react with each other or with remaining ethoxy groups to form siloxane bridges, releasing water or ethanol (B145695) as byproducts. This process leads to the formation of oligomers, polymers, and eventually a cross-linked gel network.

The kinetics of these reactions are influenced by several factors, including pH, the water-to-silane ratio, temperature, solvent, and the presence of catalysts.[1][2]

The Reaction Mechanism

The hydrolysis and condensation of BTESE proceed through a series of interconnected steps. The precise mechanism and the resulting structure of the final material are highly dependent on the reaction conditions, particularly the pH.

Hydrolysis

The hydrolysis of the triethoxysilyl groups occurs in a stepwise manner. Each of the six ethoxy groups in a BTESE molecule can be sequentially replaced by a hydroxyl group.

Under Acidic Conditions (pH < 7):

The reaction is initiated by the protonation of an ethoxy group, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This mechanism generally leads to a faster hydrolysis rate compared to the condensation rate.[3]

Under Basic Conditions (pH > 7):

The reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. Base-catalyzed hydrolysis is typically faster and more complete than acid-catalyzed hydrolysis.[4] The condensation reaction is also significantly accelerated under basic conditions.

Condensation

Following hydrolysis, the resulting silanol groups undergo condensation to form siloxane bonds. This can occur through two pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

-

Alcohol Condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and a molecule of ethanol.

The relative rates of hydrolysis and condensation determine the structure of the resulting polymer network. Slower condensation rates, typical under acidic conditions, favor the formation of more linear or loosely branched polymers. In contrast, faster condensation rates under basic conditions lead to more compact, highly branched, and particulate structures.[3]

Quantitative Data on Reaction Kinetics

The rates of hydrolysis and condensation are influenced by several key parameters. The following tables summarize the qualitative and available quantitative effects of these parameters on the reaction kinetics of BTESE and related alkoxysilanes.

Table 1: Influence of Reaction Parameters on BTESE Hydrolysis and Condensation

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure |

| pH | Minimum near pH 7; increases under acidic and basic conditions.[1] | Minimum in the range of pH 4-5; increases significantly at higher and lower pH. | Acidic conditions lead to linear or weakly branched polymers; basic conditions result in highly branched, particulate structures.[3] |

| Water/Silane (B1218182) Ratio (r) | Increases with increasing 'r' up to a certain point.[1] | Complex effect; can influence the extent of cross-linking. | Higher 'r' values generally lead to more complete hydrolysis and a more cross-linked network.[5] |

| Temperature | Increases with temperature.[6] | Increases with temperature.[6] | Higher temperatures accelerate both reactions, leading to faster gelation. |

| Solvent | Polar solvents can influence the solubility of reactants and intermediates.[1] | Can affect the rate and extent of condensation. | The choice of solvent can impact the homogeneity of the resulting gel. |

| Catalyst | Acids and bases significantly increase the rate.[1] | Acids and bases significantly increase the rate. | The type of catalyst dictates the reaction mechanism and resulting structure. |

Table 2: Reported Hydrolysis and Condensation Kinetic Data for BTESE and Related Silanes

| Silane | Condition | Rate Constant (k) | Reference |

| BTESE | pH 4, aqueous/methanol solution | 85% hydrolysis in 3 days | [2] |

| MTES | pH 3.134 | Activation Energy = 57.61 kJ mol⁻¹ | [1] |

| MTES | pH 3.83 | Activation Energy = 97.84 kJ mol⁻¹ | [1] |

| TEOS | pH 3.134 | Activation Energy = 31.52 kJ mol⁻¹ | [1] |

| TEOS | Acidic medium (<0.003 M HCl) | Varies with acid concentration | [1] |

| TEOS | Alkaline medium (0.04 to 3 M NH₃) | Hydrolysis: 1.4 to 8 x 10⁴ s⁻¹; Condensation: 3.2 to 32 x 10³ s⁻¹ | [1] |

Experimental Protocols for Monitoring the Reaction

The hydrolysis and condensation of BTESE can be effectively monitored in situ using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

29Si NMR Spectroscopy

29Si NMR is a powerful tool for quantitatively tracking the various silicon species present during the sol-gel process. Different silicon environments (e.g., monomer, dimer, trimer, and different degrees of hydrolysis and condensation) give rise to distinct chemical shifts.

Experimental Protocol Outline:

-

Sample Preparation: Prepare the reaction mixture by combining BTESE, solvent (e.g., ethanol), water, and catalyst (e.g., HCl or NH₄OH) in an NMR tube. The concentrations should be chosen based on the desired reaction kinetics.

-

NMR Acquisition: Acquire 29Si NMR spectra at regular time intervals. It is crucial to use a relaxation agent (e.g., chromium(III) acetylacetonate) and appropriate acquisition parameters (e.g., gated decoupling to suppress the negative Nuclear Overhauser Effect) to ensure quantitative results.[7][8]

-

Spectral Analysis: Identify and integrate the signals corresponding to different silicon species. The chemical shifts for various structures (T⁰, T¹, T², T³) will indicate the extent of condensation, while shifts within these regions can also provide information on the degree of hydrolysis.[9]

-

Kinetic Modeling: Use the time-dependent concentration data to determine the rate constants for the hydrolysis and condensation reactions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to monitor the changes in functional groups during the reaction. This technique is particularly useful for observing the disappearance of Si-O-C bonds and the appearance of Si-O-Si and Si-OH bonds.

Experimental Protocol Outline:

-

Sample Preparation: Prepare the reaction mixture as described for the NMR analysis.

-

FTIR Measurement: Acquire FTIR spectra of the reaction mixture at regular time intervals using an appropriate sampling method (e.g., Attenuated Total Reflectance (ATR) or transmission cell).

-

Spectral Analysis: Monitor the changes in the intensity of specific absorption bands over time. Key bands to monitor include:

-

~950 cm⁻¹: Si-OC₂H₅ stretching (decreases with hydrolysis)

-

~1080 cm⁻¹ and ~1160 cm⁻¹: Si-O-Si asymmetric stretching (increases with condensation)

-

~880-910 cm⁻¹: Si-OH stretching (appears with hydrolysis and is consumed during condensation)

-

-

Data Interpretation: The relative changes in the peak intensities provide a qualitative and semi-quantitative measure of the progress of the hydrolysis and condensation reactions.

Visualizing the Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

Caption: Acid- and base-catalyzed hydrolysis and condensation pathways of BTESE.

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR | Semantic Scholar [semanticscholar.org]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

safety and handling precautions for 1,2-bis(triethoxysilyl)ethane

An In-depth Technical Guide to the Safety and Handling of 1,2-Bis(triethoxysilyl)ethane

This technical guide provides comprehensive safety and handling information for this compound (CAS Number: 16068-37-4), intended for researchers, scientists, and professionals in drug development and other scientific fields. This document outlines the material's hazards, safe handling procedures, emergency responses, and disposal considerations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C14H34O6Si2 |

| Molecular Weight | 354.59 g/mol [1] |

| Physical State | Liquid[2][3] |

| Appearance | Colorless[3] |

| Boiling Point | 119 °C[1][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup[1][3] |

| Specific Gravity | 0.958 g/cm³[3] |

| Refractive Index | n20/D 1.411 (lit.)[1] |

Toxicological Data

This compound is classified as toxic if swallowed and harmful in contact with skin.[2][4][5] It also causes serious eye irritation.[4][5] Chronic exposure may have effects on the central nervous system due to the liberation of ethanol (B145695) upon contact with water.[2][5][6]

| Toxicity Endpoint | Species | Route | Value | Classification |

| LD50 | Rat | Oral | 161 mg/kg[2][6] | Acute Toxicity 3 (Oral)[2] |

| LD50 | Rabbit | Dermal | 1971 mg/kg[2][6] | Acute Toxicity 4 (Dermal)[2] |

| Eye Irritation | - | - | - | Causes serious eye irritation[4][5] |

Hazard Identification and Classification

This substance is classified as hazardous according to GHS/CLP regulations. The primary hazards are acute toxicity and eye irritation.

| Hazard Class | Hazard Statement | Signal Word | Hazard Pictogram |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[4][5] | Danger | GHS06 (Skull and crossbones)[2][4] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[4][5] | Danger | GHS06 (Skull and crossbones)[2][4] |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[4][5] | Danger | - |

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]

-

Local exhaust ventilation should be provided to prevent the formation and accumulation of vapors.[2][5][6]

-

Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2][4][5][6]

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical goggles. Contact lenses should not be worn.[2][6] |

| Skin Protection | Neoprene or nitrile rubber gloves.[2][6] Wear suitable protective clothing to prevent skin contact.[2][6] |

| Respiratory Protection | If inhalation of vapors is possible, a NIOSH-certified organic vapor respirator is recommended.[2][4][5] |

Hygiene Measures

-

Wash hands thoroughly after handling the substance.[2][3][4][5]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][3][4][5]

-

Contaminated clothing should be removed and washed before reuse.[2][4][5][6]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][4][5][6] Store away from heat, sparks, and open flames.[4][5] Incompatible materials include oxidizing agents.[2][4][5][6] The material is stable in sealed containers.[2][4][5] It decomposes slowly in contact with moist air or water, liberating ethanol.[4][5]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[4][5] Incineration is a recommended disposal method.[4][5] Do not dispose of waste into sewers.[4][5] Avoid release to the environment.[4][5]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

| Emergency Situation | First-Aid Measures |

| If Swallowed | Immediately call a doctor.[4][5] Rinse mouth.[2][5] Do NOT induce vomiting.[3] This product reacts with water in the stomach to form ethanol.[2] |

| If on Skin | Wash with plenty of soap and water.[4][5] Take off contaminated clothing and wash it before reuse.[2][5] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] If eye irritation persists, get medical advice/attention.[2][5] |

| If Inhaled | May cause irritation to the respiratory tract.[2][4][5][6] Remove to fresh air. If not breathing, give artificial respiration.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, water fog, alcohol-resistant foam, carbon dioxide, and dry chemical.[2][4][5][6]

-

Unsuitable Extinguishing Media: Do not use straight streams of water.[4][6]

-

Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[2][4][5][6]

-

Protective Equipment: Firefighters should wear proper protective equipment, including respiratory protection.[2][4][5][6]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[2][4][5] Wear appropriate personal protective equipment as described in Section 4.2.[2][4]

-

Environmental Precautions: Prevent entry into sewers and public waters.[2][4][5]

-

Methods for Cleaning Up: Contain any spills with dikes or absorbents to prevent migration.[2][4][5] Clean up spills as soon as possible using an absorbent material to collect it.[2][4][5]

Experimental Protocols

The toxicological data presented in this guide are typically generated following standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are representative methodologies for the key toxicological assessments.

Acute Oral Toxicity (Representative Method based on OECD Guideline 423)

-

Principle: The substance is administered orally to a group of fasted animals at a single dose level. The absence or presence of mortality in this group determines the next step.

-

Animal Selection: Healthy, young adult rats are typically used.[7] Animals are fasted overnight prior to dosing.[8]

-

Dose Administration: The test substance is administered by gavage using a stomach tube or a suitable intubation cannula.[9]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[7]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.[8]

-

Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Acute Dermal Toxicity (Representative Method based on OECD Guideline 402)

-

Principle: The test substance is applied to the skin of experimental animals in a single dose.

-

Animal Selection: Young adult rats are commonly used.[10] The fur is clipped from the dorsal area of the trunk 24 hours before the test.[11]

-

Dose Administration: The substance is applied to an area of at least 10% of the body surface and held in contact with the skin with a porous gauze dressing for 24 hours.[10][12]

-

Observations: Animals are observed for mortality and signs of toxicity for 14 days.[10] The application site is also examined for local skin reactions.[12]

-

Data Analysis: The dermal LD50 is determined based on the observed mortality.

Acute Eye Irritation/Corrosion (Representative Method based on OECD Guideline 405)

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal.[5] The untreated eye serves as a control.[5]

-

Animal Selection: Healthy adult albino rabbits are the preferred species.[3]

-

Procedure: The eye is examined at 1, 24, 48, and 72 hours after application.[5] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[6]

-

Observations: The reversibility of any observed effects is also assessed for up to 21 days.[3]

-

Data Analysis: The scores for ocular lesions are used to classify the irritancy potential of the substance.

Diagrams

Safety and Handling Precaution Hierarchy

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 4. nucro-technics.com [nucro-technics.com]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. agc-chemicals.com [agc-chemicals.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Acute dermal toxicity studies | PPTX [slideshare.net]

1,2-bis(triethoxysilyl)ethane as a Silsesquioxane Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-bis(triethoxysilyl)ethane (BTESE) as a versatile precursor for the synthesis of bridged silsesquioxanes and periodic mesoporous organosilicas (PMOs). This document details the synthesis methodologies, material properties, and potential applications, with a focus on providing actionable data and protocols for research and development.

Introduction to this compound (BTESE)

This compound is an organosilane with the chemical formula [-CH₂Si(OC₂H₅)₃]₂. It serves as a fundamental building block in the sol-gel synthesis of hybrid organic-inorganic materials.[1] The ethane (B1197151) bridge connecting the two silicon atoms imparts a degree of flexibility and organic character to the resulting silica (B1680970) network, distinguishing it from traditional silica materials derived from precursors like tetraethoxysilane (TEOS).[2] This unique structure makes BTESE an ideal precursor for creating bridged silsesquioxanes and periodic mesoporous organosilicas with tunable properties.[3]

BTESE is a colorless liquid with a boiling point of 119 °C and a density of 0.958 g/mL at 25 °C. Its reactivity stems from the hydrolysis and condensation of its triethoxysilyl groups, which form a robust siloxane (Si-O-Si) network. The presence of the stable Si-C bond ensures the incorporation of the organic ethane bridge directly into the material's framework.

Synthesis of Silsesquioxane-Based Materials from BTESE

The primary method for synthesizing silsesquioxane materials from BTESE is the sol-gel process. This process generally involves the hydrolysis of the ethoxy groups to form silanols, followed by the condensation of these silanols to create a cross-linked network. The reaction conditions, including pH, water-to-precursor ratio, catalyst, and temperature, significantly influence the final material's properties.[1]

Synthesis of Bridged Polysilsesquioxanes

Bridged polysilsesquioxanes (BPSQs) are a class of hybrid materials where organic groups bridge silicon atoms in a three-dimensional network. BTESE is a direct precursor to ethylene-bridged polysilsesquioxanes.

This protocol is adapted from a typical sol-gel synthesis of EBPSQ.[4]

-

Preparation of the Sol: In a reaction vessel, mix this compound (BTESE) with ethanol.

-

Hydrolysis: Add an aqueous solution of an acid catalyst (e.g., nitric acid) dropwise to the BTESE/ethanol mixture while stirring vigorously. The molar ratio of BTESE:H₂O:HNO₃ can be controlled to tailor the final properties, for example, a ratio of 1:240:0.2 has been used.[5]

-

Aging: Allow the sol to age for a specified period (e.g., 8 days at 50 °C) to promote the formation of a stable sol.[5]

-

Gelation and Drying: The sol is then cast and dried under controlled conditions to form the solid EBPSQ material. For instance, heating at 80°C and 120°C for 1 hour at each temperature, followed by 200°C for 20 minutes, can be employed to form a film.[4]

Synthesis of Periodic Mesoporous Organosilicas (PMOs)

PMOs are a subclass of bridged silsesquioxanes that possess ordered mesoporous structures. Their synthesis typically employs a structure-directing agent, such as a surfactant, to template the formation of pores.

This protocol is based on the surfactant-templated synthesis of PMO nanoparticles.[6]

-

Template Solution Preparation: Dissolve cetyltrimethylammonium bromide (CTAB) in a mixture of deionized water and sodium hydroxide (B78521) solution. Heat the solution to 80 °C and stir until the CTAB is fully dissolved.

-

Addition of Precursor: In a separate container, prepare a mixture of BTESE and, if desired for co-condensation, another silica precursor like TEOS.

-

Reaction: Rapidly add the precursor mixture to the hot template solution under vigorous stirring (e.g., 1400 rpm). Maintain the reaction temperature at 80 °C for a set duration (e.g., 2 hours).[6]

-

Product Collection: Collect the resulting solid product by centrifugation or filtration and wash it with deionized water and ethanol.

-

Template Removal: Remove the CTAB template by washing the product with a solution of ammonium (B1175870) nitrate (B79036) in ethanol. This step opens up the mesopores.

Quantitative Data on BTESE-Derived Materials

The properties of silsesquioxane materials derived from BTESE can be tailored for specific applications by modifying the synthesis conditions. Key properties include surface area, pore size, pore volume, and mechanical and thermal stability.

Table 1: Physicochemical Properties of BTESE-Derived Materials

| Material Type | Synthesis Method | Surface Area (m²/g) | Pore Diameter (nm) | Pore Volume (cm³/g) | Reference |

| Double-Shelled PMO Nanospheres | Sol-gel with CTAB and TEOS | 312.87 | Microporous | - | [7] |

| BTESE-derived Organosilica Membrane | Sol-gel, 6 coating layers | - | 0.56 - 0.67 | - | [8][9] |

| BTESE-derived Organosilica Membrane | Sol-gel, 4 coating layers | - | 0.76 - 1.02 | - | [9] |

Table 2: Gas Permeation Properties of BTESE-Derived Membranes

| Firing Temperature (°C) | Gas Pair | Selectivity | H₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹) | Reference |

| 300 | H₂/CH₄ | ~30 | - | [10] |

| 300 | H₂/CF₄ | ~200 | - | [10] |

| 550 | H₂/CH₄ | ~100 | - | [10] |

| 550 | H₂/CF₄ | ~2000 | - | [10] |

| 700 | H₂/CH₄ | ~100 | ~1 x 10⁻⁶ | [10] |

Visualizing Synthesis and Characterization Workflows

Graphviz diagrams are provided to illustrate key experimental and logical workflows in the synthesis and characterization of BTESE-derived materials.

Diagram 1: Sol-Gel Synthesis of Bridged Silsesquioxanes

Caption: Sol-Gel synthesis workflow for bridged silsesquioxanes from BTESE.

Diagram 2: Co-condensation Synthesis of Functional PMOs

Caption: Co-condensation workflow for synthesizing functional PMOs.

Diagram 3: Logical Workflow for Material Characterization

Caption: Logical workflow for the characterization of BTESE-derived materials.

Applications in Research and Drug Development

The unique properties of BTESE-derived silsesquioxanes make them promising candidates for a variety of applications.

Gas Separation Membranes

The ability to control the pore size of BTESE-derived membranes at the sub-nanometer level makes them highly suitable for gas separation applications.[8] The incorporation of the ethylene (B1197577) bridges enhances the material's stability compared to purely inorganic silica membranes.[10] As shown in Table 2, thermal treatment can significantly improve the selectivity of these membranes for gas pairs like H₂/CH₄.

Drug Delivery Systems

The mesoporous nature and the ability to functionalize the surface of BTESE-derived PMOs make them attractive for drug delivery applications.[11][12] The organic-inorganic hybrid nature allows for good biocompatibility. The tunable pore size can be used to control the loading and release kinetics of therapeutic agents. For instance, bridged silsesquioxane microspheres have been investigated for the controlled release of acetylsalicylic acid, where the release mechanism is dependent on the chemical nature of the bridged monomers.[13] Stimuli-responsive bridged polysilsesquioxanes are also being explored for targeted drug delivery, reacting to specific physiological conditions like pH changes in a tumor microenvironment.[14]

Catalysis and Adsorption

The high surface area and the potential for incorporating functional groups via co-condensation make these materials suitable as catalyst supports or as adsorbents for environmental remediation. Amine-functionalized PMOs, for example, can be used in base-catalysis or for the sequestration of metal ions.[15]

Conclusion

This compound is a highly versatile and valuable precursor in the field of materials science. Through straightforward sol-gel and co-condensation techniques, it enables the synthesis of bridged silsesquioxanes and periodic mesoporous organosilicas with finely tunable structural, chemical, and mechanical properties. The ability to precisely engineer these materials at the molecular level opens up a wide range of applications, from industrial gas separation to advanced biomedical uses like targeted drug delivery. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers and professionals seeking to explore and innovate with BTESE-derived materials.

References

- 1. researchgate.net [researchgate.net]

- 2. hongyimo.com [hongyimo.com]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. Ethylene-bridged polysilsesquioxane/hollow silica particle hybrid film for thermal insulation material - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Bis(triethoxysilyl)ethane (BTESE)–Organosilica Membranes for H2O/DMF Separation in Reverse Osmosis (RO): Evaluation and Correlation of Subnanopores via Nanopermporometry (NPP), Modified Gas Translation (mGT) and RO Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of double-shelled periodic mesoporous organosilica nanospheres/MIL-88A-Fe composite and its elevated performance for Pb2+ removal in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Improved thermal and oxidation stability of bis(triethoxysilyl)ethane (BTESE)-derived membranes, and their gas-permeation properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Syntheses and applications of periodic mesoporous organosilica nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 13. Functionalized bridged silsesquioxane-based nanostructured microspheres: performance as novel drug-delivery devices in bone tissue-related applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 1,2-bis(triethoxysilyl)ethane (BTESE) Derived Materials

Audience: Researchers, scientists, and drug development professionals.

Introduction

Materials derived from 1,2-bis(triethoxysilyl)ethane (BTESE) are a class of organic-inorganic hybrid materials, specifically bridged silsesquioxanes, that offer a unique combination of flexibility from the organic ethane (B1197151) bridge and the rigidity and stability of a silica (B1680970) network. These properties make them promising candidates for a variety of applications, including membranes for gas separation and pervaporation, low-dielectric constant materials, and matrices for drug delivery. A critical parameter for the successful application of these materials is their thermal stability, which dictates their operational limits and processing conditions. This guide provides a comprehensive overview of the thermal stability of BTESE-derived materials, including detailed experimental protocols for their synthesis and thermal analysis, quantitative data on their thermal decomposition, and a discussion of the degradation mechanisms.

Synthesis of BTESE-Derived Materials

BTESE-derived materials are typically synthesized via a sol-gel process, which involves the hydrolysis and condensation of the BTESE precursor in the presence of a solvent and a catalyst. The resulting material can be in various forms, such as xerogels, aerogels, or thin films, depending on the synthesis and drying conditions.

Experimental Protocol: Sol-Gel Synthesis of a BTESE-Derived Xerogel

This protocol describes a common method for synthesizing a BTESE-derived xerogel.

Materials:

-

This compound (BTESE, precursor)

-

Ethanol (B145695) (EtOH, solvent)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl, catalyst) or Nitric acid (HNO₃, catalyst)

Procedure:

-

Precursor Solution Preparation: In a flask, mix BTESE with ethanol. The molar ratio of ethanol to BTESE can be varied to control the concentration of the sol.

-

Hydrolysis Solution Preparation: In a separate beaker, prepare an acidic aqueous solution by adding HCl or HNO₃ to deionized water. The molar ratio of water to BTESE is a critical parameter that influences the hydrolysis and condensation rates and, consequently, the final material properties.

-

Hydrolysis and Condensation: While stirring vigorously, slowly add the hydrolysis solution dropwise to the BTESE-ethanol solution. The mixture will become a clear sol.

-

Gelation: Continue stirring the sol for a predetermined period (e.g., 1-3 hours) at room temperature or a slightly elevated temperature (e.g., 60°C) under reflux to promote hydrolysis and condensation, leading to the formation of a gel.[1]

-

Aging: Age the gel in the mother liquor for a period (e.g., 24 hours) at room temperature to strengthen the silica network.

-

Washing: To remove unreacted species and the catalyst, the gel can be washed multiple times with a solvent like ethanol.

-

Drying: Dry the gel to obtain a xerogel. This can be achieved by:

-

Ambient Pressure Drying: Dry the gel at room temperature or in an oven at a controlled temperature (e.g., 50-60°C).[1]

-

Thermal Treatment: For membrane applications, a thin film is often dip-coated onto a porous support and then thermally treated at a specific temperature (e.g., 300°C) for a set duration (e.g., 3 hours) under a controlled atmosphere (e.g., N₂ or air) to form the final microporous structure.[1][2][3]

-

Synthesis Workflow Diagram

Caption: Workflow for the sol-gel synthesis of BTESE-derived xerogel.

Thermal Stability Analysis

Thermogravimetric analysis (TGA) is the primary technique used to evaluate the thermal stability of BTESE-derived materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for conducting TGA on BTESE-derived materials.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a sensitive microbalance and a programmable furnace.

Procedure:

-

Sample Preparation: Place a small amount of the dried BTESE-derived material (typically 5-10 mg) into a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Select the desired atmosphere (e.g., inert: nitrogen, argon; or oxidative: air, oxygen) and set the flow rate (e.g., 20-100 mL/min).

-

-

Temperature Program:

-

Dynamic Scan: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).[4][5][6]

-

Isothermal Scan: Heat the sample to a specific temperature and hold it at that temperature for a set period to study the mass loss over time at a constant temperature.

-

-

Data Acquisition: The instrument will record the sample mass as a function of temperature and time.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (T_onset), which indicates the beginning of significant mass loss, and the residual mass at the final temperature.

-

TGA Experimental Workflow Diagram

Caption: General workflow for thermogravimetric analysis (TGA).

Quantitative Data on Thermal Stability

The thermal stability of BTESE-derived materials is influenced by several factors, including the synthesis conditions, the curing temperature, and the atmosphere during thermal analysis.

Effect of Firing Temperature and Atmosphere

Higher firing temperatures during the synthesis of BTESE-derived membranes can enhance their thermal stability. Firing at temperatures up to 700°C has been shown to produce membranes with good performance for high-temperature gas separations.[7][8] The atmosphere during thermal treatment and analysis also plays a crucial role.

Table 1: TGA Data for BTESE-Derived Gel under Different Atmospheres

| Atmosphere | Onset Decomposition Temp. (°C) | Major Weight Loss Range (°C) | Gaseous Products | Reference |

| Inert (Nitrogen/Argon) | ~500 | 300 - 800 | CH₄, C₂H₂, C₂H₄ | [4][9] |

| Oxidative (Air) | ~300-400 | 300 - 600 | CH₄, CO, CO₂ | [4][9] |

Data is approximate and sourced from graphical representations in the cited literature.

Effect of Heating Rate

The heating rate during TGA can affect the observed decomposition temperatures. Generally, higher heating rates shift the decomposition to higher temperatures.[10]

Table 2: TGA Data for BTESE-Derived Materials at Different Heating Rates

| Material | Atmosphere | Heating Rate (°C/min) | T_onset (°C) | Peak Decomposition Temp. (°C) | Reference |

| BTESE Organosilica | Nitrogen | 5 | - | - | [6] |

| BTESE Organosilica | Nitrogen | 10 | - | - | [6] |

| BTESE Organosilica | Nitrogen | 15 | - | - | [6] |

| BTESE Organosilica | Nitrogen | 20 | - | - | [6] |

| BTESE Organosilica | Air | 5 | - | - | [6] |

| BTESE Organosilica | Air | 10 | - | - | [6] |

| BTESE Organosilica | Air | 15 | - | - | [6] |

| BTESE Organosilica | Air | 20 | - | - | [6] |

Specific quantitative values for T_onset and peak decomposition temperatures at varying heating rates for BTESE materials require further dedicated experimental studies for a complete dataset.

Thermal Degradation Pathway

The thermal degradation of BTESE-derived materials primarily involves the cleavage of the organic ethane bridge that links the silicon atoms. The specific degradation products depend on the atmosphere.

Degradation in an Inert Atmosphere

In an inert atmosphere such as nitrogen or argon, the thermal decomposition of the ethane bridge occurs at higher temperatures, typically starting around 500°C.[4][9] The degradation proceeds through the homolytic cleavage of the C-C and Si-C bonds, leading to the formation of various hydrocarbon gases such as methane (B114726) (CH₄), acetylene (B1199291) (C₂H₂), and ethylene (B1197577) (C₂H₄).[4][9]

Degradation in an Oxidative Atmosphere

In the presence of oxygen (air), the thermal degradation begins at lower temperatures, generally between 300°C and 400°C.[4][9] The organic ethane bridge is oxidized, leading to the formation of carbon monoxide (CO) and carbon dioxide (CO₂), in addition to methane.[4][9] The final product is a silica (SiO₂) network.

Thermal Degradation Pathway Diagram

Caption: Thermal degradation pathway of BTESE-derived materials.

Conclusion

The thermal stability of this compound (BTESE) derived materials is a critical factor for their application in various fields. This guide has provided a comprehensive overview of the synthesis, thermal analysis, and degradation mechanisms of these materials. The sol-gel method offers a versatile route to produce BTESE-based materials, and their thermal stability can be tailored by controlling synthesis and processing parameters. Thermogravimetric analysis is an indispensable tool for characterizing the thermal behavior of these materials, revealing that the degradation of the ethane bridge is the primary decomposition pathway, with the specific products and onset temperatures being highly dependent on the surrounding atmosphere. The data and protocols presented herein serve as a valuable resource for researchers and professionals working with or developing BTESE-derived materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers [mdpi.com]

- 4. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 5. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 6. ris.utwente.nl [ris.utwente.nl]

- 7. pintorajs.vercel.app [pintorajs.vercel.app]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Influence of Operating Conditions on the Thermal Behavior and Kinetics of Pine Wood Particles Using Thermogravimetric Analysis [mdpi.com]

The Structural Significance of the Ethylene Bridge

An In-depth Technical Guide: The Role of the Ethylene (B1197577) Bridge in the Properties of 1,2-bis(triethoxysilyl)ethane (BTESE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role the ethylene bridge plays in defining the physicochemical properties of materials derived from this compound (BTESE). BTESE is a bridged silsesquioxane precursor widely used in the synthesis of advanced organosilicate materials. The central ethylene (-CH2-CH2-) linker between the two silicon atoms imparts a unique combination of flexibility, hydrophobicity, and stability to the resulting polymer network, making it suitable for a range of high-performance applications.

The presence of the covalent Si-CH2-CH2-Si linkage is the defining feature of BTESE-derived materials. Unlike traditional silica (B1680970) materials synthesized from precursors like tetraethoxysilane (TEOS), which create a rigid, purely inorganic Si-O-Si network, the ethylene bridge introduces organic character directly into the material's backbone. This hybrid organic-inorganic nature is fundamental to its properties.

The Si-C bond is generally stable under hydrolytic conditions, which allows for the formation of these hybrid materials through sol-gel processes without cleavage of the bridge.[1] This stability is crucial for the integrity and durability of the final material.

Key Attributes Conferred by the Ethylene Bridge:

-

Flexibility: The ethylene bridge provides a degree of conformational freedom to the silicate (B1173343) network, making the resulting material less brittle than purely inorganic silica.

-

Hydrophobicity: The organic -CH2-CH2- groups are nonpolar, which increases the hydrophobicity of the material.[2] This property is critical for applications requiring hydrothermal stability, as it protects the Si-O-Si bonds from hydrolytic attack.

-

Controlled Porosity: The ethylene bridge acts as a network-forming component that influences the final pore structure of the material. Materials derived from BTESE have larger pores than those derived from TEOS.[2] This allows for the tuning of pore sizes for specific molecular separation applications.

Impact on Material Properties

The structural characteristics imparted by the ethylene bridge have a direct and significant impact on the thermal, mechanical, and dielectric properties of BTESE-derived materials.

Thermal and Hydrothermal Stability

BTESE-derived materials exhibit enhanced thermal and oxidation stability. While the organic ethane (B1197151) groups typically begin to decompose at temperatures above 300°C, studies have shown that firing at much higher temperatures (550–700°C) under a nitrogen atmosphere can lead to membranes with superior thermal and oxidation resistance.[2][3][4][5] This high-temperature treatment increases the cross-linking of the network and results in a material with a large carbon/silicon ratio, contributing to its stability.[3]

The hydrophobicity provided by the ethylene bridge is a key factor in the enhanced hydrothermal stability of BTESE-derived materials compared to TEOS-derived silica.[2] The organic groups shield the Si-O-Si network from water, preventing degradation in humid environments.

Mechanical Properties

The incorporation of the flexible ethylene bridge into the silica network influences the mechanical properties of the resulting films. Organosilicate glasses (OSGs) derived from precursors like BTESE generally have a lower elastic modulus and hardness compared to dense silicon dioxide. However, they offer improved fracture toughness, making them less prone to cracking.

The mechanical properties are also closely linked to the porosity of the material. For mesoporous ethylene-bridged organosilica films, specific mechanical properties have been reported.

Dielectric Properties

BTESE is a key precursor in the fabrication of low-k dielectric materials, which are essential for reducing parasitic capacitance in modern microelectronics.[6] The incorporation of organic groups like the ethylene bridge lowers the dielectric constant of the silica matrix. This is because the organic components have a lower polarizability than the Si-O bonds and their presence can increase the free volume (porosity) within the material. The ultimate low-k material is air, with a dielectric constant of approximately 1.[6] By creating a porous structure, the overall dielectric constant of the material can be significantly reduced.

Quantitative Data on BTESE-Derived Material Properties

The following tables summarize key quantitative data for BTESE-derived materials and provide a comparison with other relevant materials.

Table 1: Mechanical Properties of Organosilicate Films

| Material Type | Young's Modulus (E) [GPa] | Hardness (H) [GPa] | Dielectric Constant (k) | Reference |

| Mesoporous Ethylene-Bridged Organosilica | 6.27 | 0.58 | 1.80 | [7] |

| Annealed Mesoporous Ethylene-Bridged Organosilica (500°C) | 9.1 | ~0.8 | 1.92 | [7] |

Table 2: Gas Separation Performance of BTESE-Derived Membranes

| Membrane Firing Temperature | H₂ Permeance [mol m⁻² s⁻¹ Pa⁻¹] | H₂/CH₄ Selectivity | H₂/CF₄ Selectivity | Reference |

| 300°C | - | ~30 | ~200 | [3][8] |

| 550°C (under N₂ then air) | - | ~100 | ~2000 | [3][8] |

| 700°C | ~10⁻⁶ | ~100 | - | [3][8] |

Experimental Protocols

Synthesis of BTESE-Derived Organosilica Membranes (Sol-Gel Method)

This protocol describes a typical sol-gel synthesis for preparing a BTESE-derived membrane.

-

Sol Preparation:

-

A BTESE precursor is dissolved in ethanol.

-

A mixture of water and a mineral acid catalyst (e.g., nitric acid) is added dropwise to the BTESE solution while stirring. The molar ratio of BTESE:H₂O:acid is a critical parameter that influences the final pore structure.

-

The solution is stirred for several hours to facilitate hydrolysis and condensation reactions.

-

-

Coating:

-

A porous support (e.g., α-alumina) is dip-coated or spin-coated with the prepared sol.

-

The coated support is dried to remove the solvent.

-

-

Calcination:

-

The dried membrane is subjected to a heat treatment (calcination) in a controlled atmosphere (e.g., nitrogen or air).

-

The calcination temperature is a crucial parameter that affects the degree of cross-linking and the thermal stability of the final membrane. Temperatures typically range from 300°C to 700°C.[2][3][4][5][8]

-

Characterization Techniques

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the chemical bonds present in the material and to confirm the incorporation of the ethylene bridge into the silica network.

-

Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability of the material by measuring its weight loss as a function of temperature.

-

Nitrogen Adsorption-Desorption: Used to determine the surface area, pore volume, and pore size distribution of the porous material.

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): Used to visualize the morphology and structure of the membranes and films.

-

Nanoindentation: A technique used to measure the Young's modulus and hardness of thin films.

Potential Applications in Drug Development

While the primary applications of BTESE-derived materials are in materials science, their unique properties suggest potential for use in the biomedical field, including drug development.

-

Biocompatibility: BTESE-derived materials have been noted for their biocompatibility.[3]

-

Drug Delivery Vehicles: The well-defined porous structure of mesoporous organosilicas derived from BTESE makes them potential candidates for hosting and delivering therapeutic agents. The ability to tune the pore size could allow for the controlled release of drugs of different molecular sizes.

-

Surface Functionalization: The surface of BTESE-derived materials can be functionalized with various organic groups, such as amines, to facilitate the attachment of biomolecules or to modify the surface properties for specific biological interactions.

Further research is needed to fully explore the potential of BTESE-derived materials in drug delivery and other biomedical applications.

Visualizations

Chemical Structure of BTESE and its Polymerized Network

Caption: From BTESE monomer to a cross-linked organosilicate network.

Sol-Gel Workflow for BTESE Membrane Fabrication

Caption: A typical workflow for fabricating BTESE membranes via the sol-gel method.

Influence of Ethylene Bridge on Material Properties

Caption: The ethylene bridge's influence on the key properties of BTESE materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Improved thermal and oxidation stability of bis(triethoxysilyl)ethane (BTESE)-derived membranes, and their gas-permeation properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. eng.usf.edu [eng.usf.edu]

- 5. researchgate.net [researchgate.net]

- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Drug Delivery Systems Using 1,2-bis(triethoxysilyl)ethane (BTESE)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of mesoporous organosilica materials using 1,2-bis(triethoxysilyl)ethane (BTESE) as a precursor for controlled drug delivery applications. The unique bridged ethylene (B1197577) group in BTESE imparts enhanced flexibility and hydrophobicity to the resulting silica (B1680970) network, offering potential advantages for the encapsulation and sustained release of therapeutic agents.

Introduction to BTESE-Based Sol-Gel Synthesis for Drug Delivery

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For drug delivery applications, sol-gel synthesis offers a low-temperature method to encapsulate therapeutic molecules within a porous inorganic matrix.

This compound (BTESE) is an organosilica precursor that contains a bridging ethylene group between two silicon atoms. This organic moiety is an integral part of the resulting silica network, creating a hybrid organic-inorganic material. These materials, often termed periodic mesoporous organosilicas (PMOs), possess several advantageous properties for drug delivery:

-

High Surface Area and Pore Volume: Allows for significant drug loading capacity.[1][2]

-

Tunable Pore Size: Enables control over drug release kinetics.

-

Enhanced Biocompatibility: The organic modification can improve interactions with biological systems.

-

Chemical Stability: The siloxane framework is robust under physiological conditions.

Experimental Protocols

The following protocols are generalized methodologies derived from established sol-gel synthesis procedures for organosilanes. Researchers should optimize these parameters based on the specific drug and desired release profile.

Protocol for Synthesis of BTESE-Based Nanoparticles (Acid-Catalyzed)

This protocol details a common method for producing BTESE-derived nanoparticles suitable for drug loading.

Materials:

-

This compound (BTESE)

-

Ethanol (B145695) (EtOH), absolute

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl) or Nitric acid (HNO₃) as a catalyst

-

Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB) for pore templating (optional)

-

Drug to be encapsulated

Procedure:

-

Sol Preparation:

-

In a clean, dry flask, dissolve BTESE in ethanol with vigorous stirring. A typical starting concentration is 5 wt% BTESE.[3]

-

In a separate vessel, prepare an acidic aqueous solution by adding the acid catalyst to deionized water.

-

Slowly add the acidic water solution dropwise to the BTESE/ethanol solution under continuous, vigorous stirring. A common molar ratio of BTESE:H₂O:Acid is 1:x:0.2, where x can be varied to control hydrolysis.[3]

-

-

Hydrolysis and Condensation:

-

Allow the mixture to stir at room temperature for a designated period (e.g., 6-24 hours) to facilitate the hydrolysis of the triethoxysilyl groups and subsequent condensation to form the sol.

-

-

Drug Loading (In-Situ Encapsulation):

-

Dissolve the therapeutic agent in a suitable solvent (ideally the ethanol or water used in the sol preparation) and add it to the sol after the initial hydrolysis period.

-

Continue stirring to ensure homogeneous distribution of the drug within the sol.

-

-

Gelation and Aging:

-

The sol will gradually increase in viscosity and form a gel. The gelation time can be influenced by temperature, pH, and precursor concentration.

-

Age the gel in a sealed container at a specific temperature (e.g., 50-60 °C) for 1-2 days. Aging strengthens the silica network.

-

-

Washing and Drying:

-

Wash the gel multiple times with ethanol and then with deionized water to remove unreacted precursors, catalyst, and non-encapsulated drug. This can be done via centrifugation and redispersion.

-

Dry the resulting material under vacuum or at a moderately elevated temperature (e.g., 60-100 °C) to obtain a xerogel. For aerogels, supercritical drying is required.

-

-

Template Removal (if applicable):

-

If a surfactant template like CTAB was used to create ordered mesopores, it must be removed. This is typically achieved by solvent extraction (e.g., refluxing in acidified ethanol) or calcination. Note that calcination may not be suitable for heat-sensitive drugs.

-

Protocol for Drug Loading via Adsorption (Post-Synthesis)

This method is suitable for loading drugs into pre-formed, template-free or template-removed BTESE nanoparticles.

Materials:

-

Synthesized BTESE nanoparticles

-

Therapeutic drug

-

Appropriate solvent for the drug

Procedure:

-

Prepare Drug Solution: Dissolve the drug in a suitable solvent to create a concentrated solution.

-

Incubation: Disperse the BTESE nanoparticles in the drug solution.

-

Adsorption: Stir the suspension for an extended period (e.g., 24-48 hours) at room temperature to allow the drug molecules to adsorb onto the surface and diffuse into the pores of the nanoparticles.

-

Separation and Washing: Separate the drug-loaded nanoparticles from the solution by centrifugation.

-

Wash the particles with a small amount of fresh solvent to remove any loosely bound drug from the external surface.

-

Drying: Dry the drug-loaded nanoparticles under vacuum.

Protocol for In-Vitro Drug Release Study

This protocol outlines a standard procedure to evaluate the release kinetics of a drug from the synthesized BTESE matrix.

Materials:

-

Drug-loaded BTESE nanoparticles

-

Phosphate-buffered saline (PBS) at pH 7.4 (to simulate physiological conditions)

-

Simulated gastric fluid (e.g., 0.1 M HCl, pH 1.2)

-

A temperature-controlled shaker or incubator

-

UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

-

Dispersion: Disperse a known amount of drug-loaded BTESE nanoparticles in a specific volume of the release medium (e.g., PBS).

-

Incubation: Place the dispersion in a shaker bath maintained at 37 °C.

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.

-

Separation: Centrifuge the aliquot to pellet the nanoparticles.

-

Quantification: Analyze the supernatant to determine the concentration of the released drug using a pre-established calibration curve.

-

Replenishment: After each sampling, replenish the release medium with an equal volume of fresh medium to maintain sink conditions.

-

Data Analysis: Calculate the cumulative percentage of drug released over time.

Data Presentation

The following tables summarize key quantitative data from studies on organosilica-based drug delivery systems. While not exclusively using BTESE, this data provides a benchmark for expected performance.

Table 1: Drug Loading and Encapsulation Efficiency in Organosilica Nanoparticles

| Precursor(s) | Drug | Loading Method | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Reference |